4-Chloro-3-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid
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Overview
Description
4-Chloro-3-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid is a chemical compound with a complex structure that includes a chloro-substituted benzoic acid moiety and an isoindoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzoic acid to introduce the chloro group. This is followed by the formation of the isoindoline ring through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chloro-3-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid
- 4-Chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Comparison
Compared to similar compounds, 4-Chloro-3-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid may exhibit unique properties due to the specific positioning of the chloro group and the isoindoline ring
Properties
CAS No. |
452088-32-3 |
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Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
4-chloro-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H14ClNO4/c16-11-6-5-8(15(20)21)7-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4H2,(H,20,21) |
InChI Key |
FOQMNXVZYBNPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
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